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Compound of Interest
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Cat. No.: B12398496 Get Quote

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical

regulator of bile acid, lipid, and glucose metabolism.[1][2] Its central role in maintaining

metabolic homeostasis has positioned it as a significant therapeutic target for a variety of

conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC),

and other metabolic disorders.[3][4][5] Consequently, numerous synthetic FXR agonists have

been developed and are undergoing preclinical and clinical evaluation.[6][7]

This guide focuses on the reproducibility of effects for a representative non-steroidal FXR

agonist, GW4064, often used as a reference compound in research, which for the purposes of

this guide will be referred to as "FXR Agonist 4". The reproducibility of experimental results

across different laboratories is a cornerstone of scientific validity. However, variations in

experimental protocols, cell lines, and animal models can lead to discrepancies in the observed

potency and efficacy of compounds. This guide aims to provide researchers, scientists, and

drug development professionals with a comparative overview of the reported effects of FXR
Agonist 4 and other alternative agonists, supported by experimental data and detailed

methodologies to highlight potential sources of variability.

FXR Signaling Pathway
FXR activation initiates a complex signaling cascade that primarily regulates the synthesis and

transport of bile acids. Upon ligand binding, FXR forms a heterodimer with the Retinoid X

Receptor (RXR).[8] This complex then binds to FXR response elements on the DNA of target

genes. In the liver, this leads to the induction of the Small Heterodimer Partner (SHP), which in
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turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme

in bile acid synthesis.[9][10] In the intestine, FXR activation induces the expression of

Fibroblast Growth Factor 19 (FGF19 in humans, Fgf15 in mice), which travels to the liver to

suppress CYP7A1 expression via the FGF Receptor 4 (FGFR4) pathway.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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